4-(Naphthalen-1-ylmethyl)phenol;2,4,6-trinitrophenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Naphthalen-1-ylmethyl)phenol: This compound can be synthesized through a nucleophilic aromatic substitution reaction.
2,4,6-Trinitrophenol: This compound is synthesized by nitration of phenol.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise temperature and concentration control to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic reagents like bromine or alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated phenols.
Scientific Research Applications
4-(Naphthalen-1-ylmethyl)phenol;2,4,6-trinitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-ylmethyl)phenol;2,4,6-trinitrophenol involves several pathways:
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with similar reactivity but lacking the naphthalene and nitro groups.
2,4-Dinitrophenol: A related nitroaromatic compound with similar redox properties but fewer nitro groups.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties but different structural features.
Uniqueness
4-(Naphthalen-1-ylmethyl)phenol;2,4,6-trinitrophenol is unique due to the combination of a naphthalene group and multiple nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62314-93-6 |
---|---|
Molecular Formula |
C23H17N3O8 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-(naphthalen-1-ylmethyl)phenol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H14O.C6H3N3O7/c18-16-10-8-13(9-11-16)12-15-6-3-5-14-4-1-2-7-17(14)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-11,18H,12H2;1-2,10H |
InChI Key |
YUOVKSZBDNKGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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